molecular formula C16H20N2O3 B2872760 1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione CAS No. 1226439-31-1

1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione

Cat. No.: B2872760
CAS No.: 1226439-31-1
M. Wt: 288.347
InChI Key: LGAGTWLHSSXBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione is a synthetic organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and an isobutyl group attached to a pyrazine ring

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxybenzaldehyde with isobutylamine can yield an intermediate, which upon further cyclization with appropriate reagents, forms the desired pyrazine-dione structure. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The ethoxy and isobutyl groups can undergo substitution reactions under appropriate conditions, leading to the formation of derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. Detailed studies involving molecular docking and biochemical assays are often employed to elucidate these mechanisms.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and properties.

    1-(4-Ethoxyphenyl)-4-methylpyrazine-2,3(1H,4H)-dione: The presence of a methyl group instead of an isobutyl group can alter the compound’s steric and electronic characteristics.

    1-(4-Ethoxyphenyl)-4-isopropylpyrazine-2,3(1H,4H)-dione: The isopropyl group provides different steric hindrance compared to the isobutyl group, affecting the compound’s interactions and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-21-14-7-5-13(6-8-14)18-10-9-17(11-12(2)3)15(19)16(18)20/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAGTWLHSSXBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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